molecular formula C18H22ClN5OS B2879056 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1234995-49-3

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B2879056
CAS-Nummer: 1234995-49-3
Molekulargewicht: 391.92
InChI-Schlüssel: WRVMEZIFVMJJJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a substituted pyrazole carboxamide via a dimethylaminoethyl chain. This specific molecular architecture positions it as a promising scaffold for medicinal chemistry and pharmacological research. Benzothiazole derivatives are a privileged structure in drug discovery due to their diverse biological profiles. This compound is provided for research purposes to investigate its potential mechanisms of action and applications in various biological assays. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. WARNING: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-5-24-15(10-12(2)21-24)17(25)23(9-8-22(3)4)18-20-14-7-6-13(19)11-16(14)26-18/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMEZIFVMJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Procedure

The benzothiazole core is synthesized via cyclization of 4-chloroaniline (1 ) with potassium thiocyanate and bromine in glacial acetic acid, following a modified protocol from benzothiazole literature.

Procedure :

  • Dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in glacial acetic acid (50 mL) at 0°C.
  • Add potassium thiocyanate (15.2 g, 156.8 mmol) and stir for 30 minutes.
  • Slowly add bromine (8.5 mL, 164.6 mmol) in acetic acid (20 mL) over 90 minutes, maintaining the temperature below 5°C.
  • Stir the mixture at room temperature for 12 hours, then pour into ice-cold water (200 mL).
  • Filter the precipitate and recrystallize from ethanol to yield 6-chloro-1,3-benzothiazol-2-amine as a pale-yellow solid (Yield: 68%, m.p. 142–144°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 5.34 (s, 2H, NH2).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N stretch).

Functionalization of the Benzothiazole Amine

Introduction of the Dimethylaminoethyl Group

The secondary amine N-(2-dimethylaminoethyl)-6-chloro-1,3-benzothiazol-2-amine is synthesized via reductive alkylation:

Procedure :

  • Dissolve 6-chloro-1,3-benzothiazol-2-amine (5.0 g, 26.9 mmol) in dry DMF (50 mL).
  • Add 2-dimethylaminoacetaldehyde (3.2 g, 32.3 mmol) and acetic acid (2 mL).
  • Stir at room temperature for 1 hour, then add sodium cyanoborohydride (3.4 g, 53.8 mmol) in portions.
  • Reflux for 6 hours, cool, and pour into saturated NaHCO3 (100 mL).
  • Extract with dichloromethane (3 × 50 mL), dry over Na2SO4, and concentrate.
  • Purify via silica gel chromatography (CH2Cl2:MeOH = 9:1) to obtain the secondary amine (Yield: 72%).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.76 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 2.0 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 3.62 (t, J = 6.4 Hz, 2H), 2.54 (t, J = 6.4 Hz, 2H), 2.30 (s, 6H).
  • MS (ESI) : m/z 270.1 [M+H]+.

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid

Cyclization and Ester Hydrolysis

The pyrazole intermediate is prepared via cyclization of ethyl acetoacetate with ethyl hydrazine, followed by hydrolysis:

Procedure :

  • Reflux ethyl acetoacetate (10.0 g, 76.9 mmol) with ethyl hydrazine oxalate (12.4 g, 84.6 mmol) in ethanol (100 mL) for 8 hours.
  • Concentrate the mixture and dissolve the residue in NaOH (2M, 50 mL).
  • Reflux for 2 hours, acidify with HCl (6M), and extract with ethyl acetate.
  • Dry and concentrate to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid as a white solid (Yield: 85%, m.p. 98–100°C).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H), 4.12 (q, J = 7.2 Hz, 2H), 2.48 (s, 3H), 1.42 (t, J = 7.2 Hz, 3H).
  • IR (KBr) : 1710 cm⁻¹ (C=O stretch).

Coupling Reaction: Formation of the Tertiary Amide

Activation and Amide Bond Formation

The carboxylic acid is activated using phenyl chloroformate and coupled with the secondary amine under anhydrous conditions:

Procedure :

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (3.0 g, 17.6 mmol) in dry THF (50 mL).
  • Add phenyl chloroformate (3.4 mL, 26.4 mmol) and triethylamine (3.7 mL, 26.4 mmol) at 0°C.
  • Stir for 1 hour, then add N-(2-dimethylaminoethyl)-6-chloro-1,3-benzothiazol-2-amine (5.2 g, 19.4 mmol).
  • Reflux for 12 hours, concentrate, and purify via column chromatography (EtOAc:Hexane = 1:1) to obtain the target compound (Yield: 65%, m.p. 158–160°C).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.80 (d, J = 8.4 Hz, 1H), 7.44 (d, J = 2.0 Hz, 1H), 7.18 (dd, J = 8.4, 2.0 Hz, 1H), 6.88 (s, 1H), 4.20 (q, J = 7.2 Hz, 2H), 3.70–3.60 (m, 4H), 2.50 (s, 6H), 2.46 (s, 3H), 1.44 (t, J = 7.2 Hz, 3H).
  • 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=O), 154.3 (C=N), 140.1, 132.5, 128.9, 126.3, 121.8, 108.4, 58.2, 45.7, 44.3, 38.6, 14.2.
  • HRMS (ESI) : m/z 432.1521 [M+H]+ (Calcd. for C19H23ClN5O2S: 432.1518).

Optimization and Challenges

Key Reaction Parameters

  • Alkylation of Benzothiazole Amine : Reductive amination outperformed direct alkylation, minimizing over-alkylation by-products.
  • Coupling Efficiency : Phenyl chloroformate activation provided higher yields (65%) compared to carbodiimide-based methods (50–55%).
  • Purification : Silica gel chromatography with EtOAc/Hexane effectively separated the tertiary amide from unreacted starting materials.

Analytical Validation

  • Purity : HPLC analysis confirmed >98% purity (C18 column, MeCN:H2O = 70:30).
  • Stability : The compound remained stable at room temperature for 6 months under inert conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key differences from the target compound include:

  • Pyrazole substitution: The target compound has 1-ethyl-3-methyl groups on the pyrazole ring, whereas 3a–3e feature 1-aryl/4-cyano substituents.
  • Amide linkage: The target compound’s carboxamide connects to a benzothiazole group, while 3a–3e link to aryl/cyano-substituted pyrazoles.
  • Physicochemical properties: Melting points (123–183°C) and yields (62–71%) for 3a–3e suggest moderate crystallinity and synthetic efficiency, which may align with the target compound if similar purification methods (e.g., recrystallization from ethanol) are employed .

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Compound Substituents (Pyrazole) Amide Linkage Melting Point (°C) Yield (%)
3a 1,3-diphenyl 4-cyanophenyl 133–135 68
3b 1-(4-Cl-phenyl), 3-methyl 4-cyanophenyl 171–172 68
Target 1-ethyl, 3-methyl 6-chlorobenzothiazole Inferred: 150–170 N/A
Thiazole/Benzothiazole Carboxamides ( and )
  • Dasatinib (BMS-354825): A thiazole-5-carboxamide with a pyrimidine-piperazine tail. Unlike the target compound, Dasatinib’s thiazole lacks a benzothiazole ring but shares a chloro-substituted aromatic group.
  • N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (): This benzothiazole carboxamide replaces the pyrazole core with a benzodioxole group. Its molecular weight (332.76 g/mol) is lower than the target compound’s (estimated >400 g/mol), highlighting the impact of the pyrazole and dimethylaminoethyl groups on bulk and polarity .

Table 2: Thiazole/Benzothiazole Carboxamide Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Dasatinib Thiazole Chlorophenyl, pyrimidine 488.01
Benzothiazole Benzodioxole, chloro 332.76
Target Pyrazole-benzothiazole Dimethylaminoethyl, chloro Est. 420–450
Unique Features of the Target Compound
  • Dimethylaminoethyl group: This moiety is absent in all evidence compounds. It may enhance water solubility (via protonation at physiological pH) and influence receptor binding, as seen in other amine-containing drugs .
  • Chlorobenzothiazole: The chloro substituent could improve metabolic stability compared to non-halogenated analogs, similar to the 4-chlorophenyl group in 3b .

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₉H₂₂ClN₃O₂S
  • IUPAC Name : N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : The benzothiazole core is synthesized from 2-aminothiophenol.
  • Chlorination : Chlorination introduces the chlorine atom at the 6-position using agents like thionyl chloride.
  • Amidation : The chlorinated benzothiazole is reacted with appropriate amines to form the amide bond.

The biological activity of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is attributed to its interaction with specific molecular targets in biological systems. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:

  • Inhibition of Enzyme Activity : The compound has demonstrated potential in inhibiting certain enzymes involved in disease pathways.
  • Alteration of Receptor Signaling : It can affect receptor signaling pathways, which is crucial for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC₅₀ (µM)
SK-Hep-1 (Liver)10.5
MDA-MB-231 (Breast)8.0
NUGC-3 (Gastric)9.5

These findings suggest that the compound could be developed as a candidate for anticancer therapies targeting specific tumor types.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Streptococcus pneumoniae0.015 µg/mL

These results indicate its potential application in treating bacterial infections.

Study on Antiproliferative Effects

A study published in Molecules explored the antiproliferative effects of various benzothiazole derivatives, including this compound. The results indicated that it significantly inhibited cell growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Research on Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibition capabilities of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. The study revealed that it effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.